(Dicyclopropylmethyl)amine Hydrochloride

Description

Historical Context of Cyclopropyl (B3062369) Moiety in Organic Chemistry

The journey of the cyclopropyl group in chemistry began in 1882 when August Freund first synthesized the cyclopropane (B1198618) ring. rsc.org This discovery introduced the smallest possible carbocycle into the field of organic chemistry. Early investigations into cyclopropane and its derivatives were foundational, revealing a unique set of properties stemming from its three-membered ring structure. nyu.edu The German chemist Adolf von Baeyer's work on ring strain provided the initial theoretical framework for understanding why these small rings are significantly different from their acyclic or larger cyclic counterparts. masterorganicchemistry.com This historical groundwork paved the way for over a century of research into the synthesis, reactivity, and application of molecules containing this distinctive chemical motif. nyu.edu

Significance of Strained Ring Systems in Chemical Reactivity and Biological Activity

The cyclopropane ring is characterized by significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This instability arises from two main factors: angle strain and torsional strain. masterorganicchemistry.comutexas.edu The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms. masterorganicchemistry.comwikipedia.org Additionally, the hydrogen atoms on adjacent carbons are in an eclipsed conformation, creating torsional strain. masterorganicchemistry.com

This inherent strain makes the C-C bonds in cyclopropane weaker than those in typical alkanes, rendering the ring susceptible to ring-opening reactions. utexas.edustackexchange.com This enhanced reactivity is a key feature that chemists exploit, using cyclopropanes as versatile building blocks in organic synthesis to construct more complex molecules. rsc.orgnih.gov In medicinal chemistry and drug discovery, the cyclopropyl group is a valuable structural motif. fiveable.me Its rigid structure can lock a molecule into a specific conformation, which can enhance binding to biological targets. rsc.org Furthermore, incorporating a cyclopropyl group can improve a drug candidate's metabolic stability, as the C-H bonds are stronger and less susceptible to oxidative metabolism by enzymes like cytochrome P450. scientificupdate.comhyphadiscovery.com

Overview of (Dicyclopropylmethyl)amine Hydrochloride within the Class of Cyclic Amines

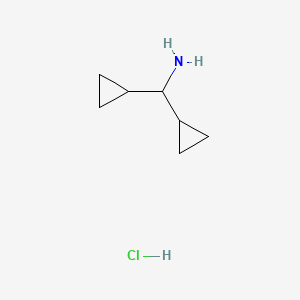

This compound belongs to the class of cyclopropyl-containing amines. The core structure, (Dicyclopropylmethyl)amine, features a central carbon atom bonded to an amine group and two cyclopropyl rings. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid. researchgate.netresearchgate.net This is a common practice in chemistry to convert amines into a more stable, crystalline, and often water-soluble form. researchgate.net

Cyclopropylamines are recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. longdom.orgnih.gov The presence of the cyclopropyl groups in (Dicyclopropylmethyl)amine imparts the unique steric and electronic properties of the strained ring system to the molecule. fiveable.me

Physicochemical Properties of (Dicyclopropylmethyl)amine

| Property | Value |

| CAS Number | 13375-29-6 |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| Boiling Point | 161.2 °C at 760 mmHg |

| Melting Point | -52 °C |

| Density | ~1.1 g/cm³ |

Note: Data corresponds to the free base form, (Dicyclopropylmethyl)amine. alfa-chemistry.comnbinno.comnih.gov

Research Trajectories and Future Directions for Cyclopropyl-Containing Compounds

The unique properties of the cyclopropyl ring ensure its continued importance in chemical research. In medicinal chemistry, it is increasingly used to optimize drug properties, including potency and metabolic profiles. scientificupdate.comresearchgate.net Over the past decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA, highlighting the motif's proven value in drug development. scientificupdate.com

Future research is focused on several key areas. The development of novel and efficient synthetic methods for creating complex cyclopropane-containing molecules remains a high priority. rsc.org This includes enantioselective techniques that can produce specific stereoisomers of a target molecule, which is crucial for pharmaceutical applications. rsc.org Furthermore, cyclopropyl groups are being explored in material science for the synthesis of specialty polymers and advanced coatings, where the ring's rigidity can impart unique mechanical and thermal properties. longdom.org The application of cyclopropyl-containing amino acids in peptide chemistry is another active area of investigation, with potential uses as receptor ligands or antibacterial agents. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

dicyclopropylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAFTOJAINBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51043-72-2 | |

| Record name | (Dicyclopropylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclopropylmethyl Amine Hydrochloride

Classical Synthetic Routes and Mechanistic Investigations

The formation of the cyclopropane (B1198618) rings is the cornerstone of synthesizing (Dicyclopropylmethyl)amine. Classical approaches often involve the cyclopropanation of an appropriate allylic precursor.

A prevalent strategy for synthesizing the dicyclopropylmethyl core involves the double cyclopropanation of an allylamine (B125299) derivative. This transformation can be accomplished using several methods, including transition-metal catalysis, carbene insertion, and [2+1] cycloaddition reactions.

Transition-metal catalysis offers an efficient and selective means of cyclopropanation. Palladium-based catalysts, in particular, have been investigated for their ability to promote the formation of cyclopropane rings from alkenes and a carbene source. researchgate.netresearchgate.net The mechanism of palladium-catalyzed cyclopropanation of alkenes with diazomethane (B1218177) is thought to involve the initial formation of a palladium-carbene complex. researchgate.net This is followed by the coordination of the alkene to the metal center and subsequent migratory insertion of the carbene into the metal-alkene bond, forming a metallacyclobutane intermediate. Reductive elimination from this intermediate then yields the cyclopropane product and regenerates the active palladium catalyst. researchgate.net

In the context of synthesizing (Dicyclopropylmethyl)amine, a suitable N-protected diallylamine (B93489) would serve as the substrate. The choice of protecting group is crucial to prevent side reactions with the catalyst and reagents. The palladium catalyst, often in the form of Pd(OAc)₂ or a palladium(0) complex, facilitates the transfer of a methylene (B1212753) group from a carbene precursor, such as diazomethane, to the double bonds of the diallylamine derivative. The reaction is typically carried out in an inert solvent, and the specific ligand coordinated to the palladium center can influence the efficiency and stereoselectivity of the cyclopropanation.

Mechanistic studies have shown that the nature of the palladium catalyst and the reaction conditions can influence the reaction pathway. For instance, the use of palladium(II) catalysts can be reduced in situ by diazomethane to form the catalytically active low-valent palladium species. researchgate.net The reaction rates can be dependent on the catalyst structure but may be independent of the olefin concentration, suggesting that the formation of the palladium carbenoid species is the rate-determining step. researchgate.net

Table 1: Illustrative Data for Palladium-Catalyzed Cyclopropanation of an Allylamine Derivative

| Entry | Palladium Catalyst | Ligand | Carbene Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | CH₂N₂ | Dichloromethane (B109758) | 0 | 75 |

| 2 | Pd₂(dba)₃ | dppe | CH₂N₂ | Toluene | 25 | 82 |

| 3 | Pd(OAc)₂ | None | CH₂N₂ | Diethyl Ether | 0 | 68 |

| 4 | Pd₂(dba)₃ | dppf | CH₂N₂ | THF | 25 | 79 |

Note: This data is illustrative and based on typical conditions for palladium-catalyzed cyclopropanations.

Carbene insertion into the carbon-carbon double bond of an allylamine derivative is another effective method for constructing the cyclopropane rings. Carbenes are highly reactive intermediates that can be generated from various precursors, most commonly diazo compounds in the presence of a transition metal catalyst, such as rhodium(II) or copper(I) complexes. nih.gov

The mechanism of metal-catalyzed carbene insertion involves the formation of a metal-carbene complex (a carbenoid). This electrophilic species then reacts with the electron-rich double bond of the allylamine derivative. The reaction is believed to proceed in a concerted fashion, where the carbene is transferred to the alkene, forming the cyclopropane ring in a single step. This concerted mechanism generally leads to the retention of the stereochemistry of the alkene in the cyclopropane product. chemtube3d.com

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a particularly effective catalyst for these transformations, promoting the decomposition of diazo compounds to generate the rhodium-carbenoid intermediate. acs.org The choice of ligands on the rhodium catalyst can influence the enantioselectivity of the reaction, which is a key consideration in the synthesis of chiral molecules. For the synthesis of (Dicyclopropylmethyl)amine, a sequential or one-pot double carbene insertion into a protected diallylamine would be required.

Table 2: Representative Data for Rhodium-Catalyzed Carbene Insertion for Cyclopropanation

| Entry | Catalyst | Carbene Precursor | Substrate | Solvent | Yield (%) |

| 1 | Rh₂(OAc)₄ | Ethyl Diazoacetate | N-allyl-N-benzylamine | Dichloromethane | 85 |

| 2 | Cu(acac)₂ | Ethyl Diazoacetate | N-allyl-N-benzylamine | Toluene | 72 |

| 3 | Rh₂(esp)₂ | Methyl Phenyldiazoacetate | N-allyl-N-benzylamine | Diethyl Ether | 90 |

| 4 | Rh₂(OAc)₄ | Trimethylsilyldiazomethane | N-allyl-N-benzylamine | Dichloromethane | 88 |

Note: This data is illustrative and based on typical conditions for rhodium-catalyzed carbene insertions.

The reaction of an alkene with a diazo compound to form a cyclopropane is formally a [2+1] cycloaddition reaction. purdue.edu This reaction can be initiated thermally, photochemically, or, more commonly, with a transition metal catalyst. researchgate.net In the context of synthesizing (Dicyclopropylmethyl)amine, this would involve the reaction of a protected diallylamine with a diazoalkane.

The mechanism of the metal-catalyzed reaction involves the formation of a metal-carbene intermediate, as described in the carbene insertion section. However, the uncatalyzed reaction proceeds through a different pathway. Thermal or photochemical decomposition of the diazo compound generates a free carbene, which then adds to the alkene. Alternatively, the diazo compound can react directly with the alkene in a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. nih.gov Subsequent extrusion of nitrogen gas from the pyrazoline, either thermally or photochemically, yields the cyclopropane. nih.gov

The regioselectivity and stereoselectivity of the [2+1] cycloaddition can be influenced by the substituents on both the alkene and the diazo compound, as well as the reaction conditions. The choice of catalyst in the metal-catalyzed variant plays a crucial role in controlling the outcome of the reaction.

The choice of solvent can have a significant impact on the yield and selectivity of [2+1] cycloaddition reactions. The solvent can influence the stability of the reactants and intermediates, the solubility of the catalyst, and the rate of the reaction.

For metal-catalyzed cyclopropanations, chlorinated solvents like dichloromethane are often preferred due to their inertness and ability to dissolve both the catalyst and the organic substrates. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are also commonly used. The polarity of the solvent can affect the diastereoselectivity of the reaction. In some cases, less polar solvents may favor higher selectivity. mdpi.com

Table 3: Effect of Solvent on the Yield of a Model [2+1] Cycloaddition Reaction

| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |

| 1 | Dichloromethane | 9.08 | 85 |

| 2 | Diethyl Ether | 4.34 | 78 |

| 3 | Toluene | 2.38 | 75 |

| 4 | Tetrahydrofuran | 7.58 | 81 |

Note: This data is illustrative and represents a typical trend observed in such reactions.

Temperature is a critical parameter in controlling the outcome of [2+1] cycloaddition reactions, particularly those involving diazo compounds. Diazo compounds are thermally labile and can decompose to form carbenes, which can then undergo a variety of side reactions, including insertion into C-H bonds, dimerization, and Wolff rearrangement.

Careful temperature control is essential to minimize these side reactions and maximize the yield of the desired cyclopropane product. Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the rate of decomposition of the diazo compound and the subsequent carbene reactions. In some cases, running the reaction at sub-ambient temperatures can significantly improve the selectivity. researchgate.net For example, reducing the reaction temperature has been shown to increase enantioselectivity in certain cycloaddition reactions, although sometimes at the expense of diastereoselectivity. researchgate.net

Table 4: Influence of Temperature on Side Product Formation in a Model Cycloaddition

| Entry | Temperature (°C) | Desired Product Yield (%) | Side Product A (%) (C-H Insertion) | Side Product B (%) (Dimer) |

| 1 | 50 | 60 | 25 | 15 |

| 2 | 25 | 80 | 15 | 5 |

| 3 | 0 | 92 | 5 | 3 |

| 4 | -20 | 95 | <2 | <3 |

Note: This data is illustrative and demonstrates the general trend of temperature effects on selectivity.

[2+1] Cycloaddition Reactions with Diazo Compounds

Reductive Amination of Dicyclopropyl Ketones

A prevalent and effective method for synthesizing (Dicyclopropylmethyl)amine hydrochloride involves the initial synthesis of dicyclopropyl ketone, which subsequently undergoes reductive amination.

The synthesis of the dicyclopropyl ketone precursor is often achieved via a Friedel-Crafts acylation reaction. nih.govmasterorganicchemistry.com In this electrophilic aromatic substitution reaction, an acyl group is introduced to an aromatic ring. nih.gov For the synthesis of dicyclopropyl ketone, cyclopropanecarbonyl chloride can be reacted with cyclopropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govufl.edu

The reaction mechanism begins with the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. youtube.comnih.gov The cyclopropane ring, acting as the nucleophile, then attacks the acylium ion. A subsequent deprotonation step regenerates the aromaticity of the system (in cases of aromatic substrates) and yields the final ketone product. youtube.com While Friedel-Crafts reactions with cyclopropanecarbonyl chlorides can sometimes lead to ring-opening byproducts depending on the substrate and conditions, the non-fluorinated version is generally stable. ufl.edulookchem.comnih.gov

Table 1: Representative Friedel-Crafts Acylation Conditions

| Reactants | Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Cyclopropanecarbonyl Chloride, Benzene | AlCl₃ | Dichloromethane | -15°C to Room Temp | Acetophenone formation |

Note: This table illustrates general conditions for Friedel-Crafts acylations. Specific conditions for dicyclopropyl ketone synthesis may vary.

Once dicyclopropyl ketone is obtained, it is converted to the target amine via reductive amination. This one-pot reaction involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the corresponding amine. nih.gov Industrial-scale reductive aminations often utilize an excess of ammonia to favor the formation of the primary amine. google.com

The process is typically carried out under a hydrogen atmosphere with a metal catalyst. nih.gov Raney Nickel is a commonly employed, cost-effective catalyst for this transformation. google.comresearchgate.net The reaction is conducted under superatmospheric pressure and at elevated temperatures to facilitate the hydrogenation of the imine intermediate. google.com The resulting (Dicyclopropylmethyl)amine is then treated with hydrochloric acid, often in a solvent like diethyl ether, to precipitate the final hydrochloride salt. researchgate.netnih.govgoogle.com

Table 2: Typical Reductive Amination Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrogen Source | Ammonia (aqueous or gas) | Forms the intermediate imine |

| Reducing Agent | Hydrogen Gas (H₂) | Reduces the imine to an amine |

| Catalyst | Raney Nickel | Catalyzes the hydrogenation step |

| Pressure | Superatmospheric (e.g., 39-50 p.s.i.g.) | Increases hydrogen concentration |

| Temperature | Elevated | Accelerates reaction rate |

Nucleophilic Substitution Strategies

Alternative synthetic routes can employ nucleophilic substitution reactions. The following sections detail a specific, albeit chemically distinct, pathway involving an acyl chloride and an amine, which highlights principles relevant to amine synthesis.

The reaction between an acyl chloride, such as cyclopropanecarbonyl chloride, and a primary amine like methylamine (B109427) proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchegg.compearson.com The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgpearson.com This initial addition step forms a tetrahedral intermediate. pearson.com The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group, resulting in the formation of an N-substituted amide, in this case, N-methylcyclopropanecarboxamide. libretexts.org

It is important to note that this specific reaction yields an amide, not the target (Dicyclopropylmethyl)amine. Further reduction steps would be necessary to convert the amide to the desired amine.

In reactions between acyl chlorides and primary or secondary amines, hydrogen chloride (HCl) is generated as a byproduct. wikipedia.org This HCl can react with the starting amine to form an unreactive ammonium (B1175870) salt, effectively removing it from the reaction mixture. To prevent this, a tertiary amine base, such as triethylamine, is commonly added. wikipedia.orgyoutube.com

The cyclopropyl (B3062369) group is a strained three-membered ring system. stackexchange.com While it can exhibit stability comparable to double bonds in certain electronic contexts, such as stabilizing adjacent carbocations, the inherent ring strain makes it susceptible to opening under harsh reaction conditions, particularly at elevated temperatures. stackexchange.comrsc.orgacs.org The driving force for this ring-opening is the relief of strain. researchgate.net

In synthetic procedures involving cyclopropyl moieties, careful temperature control is crucial to maintain the integrity of the ring. For instance, in both Friedel-Crafts reactions and subsequent nucleophilic substitutions, running the reactions at reduced temperatures (e.g., 0 °C or below) can minimize the energy available for potential side reactions like ring cleavage. lookchem.comrsc.org Isomerization of cyclopropyl radicals to allyl radicals is known to be a minor reaction at temperatures between 100-200°C but becomes the major pathway at higher temperatures. rsc.org Therefore, maintaining low temperatures is a key strategy to ensure the desired cyclopropyl-containing product is obtained without rearrangement or decomposition.

Synthesis from Dicyclopropylmethyl Alcohol

A primary route to (Dicyclopropylmethyl)amine involves the chemical transformation of dicyclopropylmethyl alcohol. This pathway typically necessitates the conversion of the alcohol's hydroxyl group into a more suitable leaving group, facilitating subsequent substitution with an amine precursor.

Reaction with Sodium Azide (B81097) and Trichloroacetic Acid

A robust method for converting secondary alcohols like dicyclopropylmethyl alcohol into amines proceeds via an azide intermediate. This two-step sequence begins with the formation of an alkyl azide, which is then reduced to the primary amine. chemistrysteps.com

The conversion of the alcohol to the azide can be accomplished through various methods, including the well-known Mitsunobu reaction. organic-chemistry.orgmissouri.edu In this reaction, the alcohol is activated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD), allowing for nucleophilic substitution by an azide source, such as hydrazoic acid or its surrogates. researchgate.netcmu.edu This reaction is particularly noted for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center. missouri.edu

An alternative strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, which is then displaced by sodium azide in an SN2 reaction. chemistrysteps.com The resulting dicyclopropylmethyl azide is subsequently reduced to (dicyclopropylmethyl)amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. libretexts.orgopenstax.org This azide-based synthesis is often preferred over direct alkylation of ammonia as it prevents the formation of over-alkylated byproducts. openstax.org

Reaction Conditions and Workup Procedures

The conditions for the synthesis of the amine from the alcohol must be carefully controlled. For the azidation step via the Mitsunobu reaction, anhydrous conditions are typically required, using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is often performed at reduced temperatures to control its exothermicity.

For the subsequent reduction of the alkyl azide, lithium aluminum hydride in an ethereal solvent like diethyl ether or THF is a common choice. The reaction is typically carried out at 0 °C to room temperature.

The workup procedure following the azide reduction is critical for isolating the pure amine. A standard procedure involves:

Careful quenching of the excess reducing agent (e.g., LiAlH4) with a stepwise addition of water and a sodium hydroxide (B78521) solution.

Filtration of the resulting aluminum salts.

Extraction of the desired amine from the filtrate into an organic solvent.

Washing the organic layer with brine, followed by drying over an anhydrous salt like magnesium sulfate. cmu.edu

Removal of the solvent under reduced pressure to yield the crude amine.

Final purification can be achieved through distillation. To obtain the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, leading to the precipitation of this compound.

Advanced Synthetic Approaches and Stereochemical Control

Modern synthetic chemistry offers advanced strategies for preparing chiral amines like (Dicyclopropylmethyl)amine with high enantiomeric purity. These methods are crucial for the development of pharmaceuticals and other bioactive molecules where a specific stereoisomer is required.

Asymmetric Synthesis and Chiral Building Blocks

Asymmetric synthesis of cyclopropylamines is an area of significant research interest due to their presence in pharmaceuticals and their utility as chiral resolving agents. acs.org Strategies often involve either starting with enantiomerically pure building blocks or employing chiral catalysts or auxiliaries to control the stereochemistry during the synthesis. acs.orgnih.gov For instance, chiral N-sulfinyl imines can be used as precursors to generate chiral cyclopropylamines with good diastereoselectivity. acs.orgnih.gov

Another approach involves the asymmetric synthesis of a chiral cyclopropanol, which can then be converted to the corresponding amine while retaining the stereochemistry. rsc.org

Enantiomeric Resolution Techniques (e.g., Chiral HPLC)

When an asymmetric synthesis is not employed, a racemic mixture of the amine is often produced. The separation of these enantiomers, known as enantiomeric resolution, is a key step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for separating a wide range of chiral compounds, including amines. mdpi.comnih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. Mobile phase composition, including the type of organic modifier and the use of acidic or basic additives, can be optimized to achieve baseline separation of the enantiomers. nih.gov

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Analytical and preparative separation of amine enantiomers. |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Large-scale resolution of racemic amines. |

Catalytic Asymmetric Cyclopropanation

The construction of the chiral cyclopropane rings themselves is a fundamental strategy for accessing enantiopure building blocks. Catalytic asymmetric cyclopropanation is a premier method for synthesizing chiral cyclopropanes from alkenes. nih.gov This approach often involves the transfer of a carbene group to an alkene, mediated by a chiral transition metal complex.

Recent advancements have focused on catalysts that can perform this transformation with high levels of enantioselectivity. dicp.ac.cn For example, cobalt and ruthenium-based catalysts have been developed for the asymmetric cyclopropanation of various alkenes. nih.govacs.orgnih.gov These methods can provide access to chiral cyclopropane derivatives that can be further elaborated into the target (Dicyclopropylmethyl)amine. While diazo compounds are traditional carbene precursors, safety concerns have led to the development of alternative reagents, such as gem-dichloroalkanes, for generating carbenes under catalytic conditions. dicp.ac.cn

The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity, and is often sensitive to the steric and electronic properties of the alkene substrate. nih.gov

| Catalyst System | Carbene Precursor | Key Features |

| Cobalt(II)-Porphyrin Complexes | Diazoalkanes, Dihaloalkanes | High efficiency and enantioselectivity for a broad range of alkenes. nih.gov |

| Ruthenium(II)-Pheox Complexes | Diazoesters | Excellent diastereoselectivity and enantioselectivity for vinylcarbamates. acs.org |

| Dirhodium Complexes | Diazoalkanes | Widely used, but can be challenged by competitive reactions in aqueous media. researchgate.net |

Diastereoselective Reduction of Sulfinimines

The use of chiral sulfinimines, particularly N-tert-butanesulfinyl imines, represents a powerful strategy for the asymmetric synthesis of amines. The sulfinyl group acts as a potent chiral auxiliary, effectively directing the stereochemical outcome of nucleophilic additions to the imine carbon-nitrogen double bond.

The diastereoselective reduction of ketimines derived from tert-butanesulfinamide is a well-established method for producing chiral amines with high optical purity. The stereoselectivity of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions. For instance, the reduction of N-tert-butanesulfinyl imines with sodium borohydride (B1222165) (NaBH₄) in THF, often with the addition of a small amount of water, typically proceeds with high diastereoselectivity. researchgate.net Conversely, employing a bulkier reducing agent like L-Selectride can effectively reverse the stereoselectivity, providing access to the opposite diastereomer of the resulting sulfinamide with high selectivity. researchgate.net

Recent advancements have introduced zirconocene (B1252598) hydride (Schwartz's reagent) as a highly chemoselective and stereoselective reducing agent for sulfinyl ketimines. acs.org This reagent's high oxophilicity and lower reactivity contribute to its excellent performance, making it a valuable tool in drug discovery programs for the synthesis of complex chiral amines. acs.org The underlying principle for the high degree of stereocontrol is attributed to the formation of a rigid cyclic transition state, which dictates the facial selectivity of the hydride attack. For poorly coordinating hydride reductants, an open transition state is proposed where the stereochemical outcome is determined by the steric influence of the bulky auxiliary group. acs.org After the reduction, the tert-butanesulfinyl group can be readily cleaved under mild acidic conditions to yield the desired chiral primary amine.

Table 1: Comparison of Reducing Agents for Diastereoselective Reduction of N-tert-Butanesulfinyl Imines

| Reducing Agent | Typical Diastereoselectivity | Key Features |

| Sodium Borohydride (NaBH₄) | High | Cost-effective, readily available, predictable stereochemical outcome. |

| L-Selectride | High (often opposite to NaBH₄) | Provides access to the opposite diastereomer, useful for stereodivergent synthesis. |

| Zirconocene Hydride | Very High | Highly chemoselective and stereoselective, applicable to complex molecules. |

Enantioselective and Enantiospecific Strategies for Chiral Amines

The demand for enantiomerically pure amines has driven the development of a wide array of enantioselective and enantiospecific synthetic methods. Asymmetric hydrogenation of prochiral imines stands out as one of the most direct and atom-economical approaches to valuable α-chiral amines. nih.gov This method has been successfully implemented on an industrial scale, demonstrating its efficiency and sustainability. nih.gov

Beyond asymmetric hydrogenation, several other catalytic enantioselective strategies have emerged:

Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst. researchgate.net

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond, catalyzed by a chiral metal complex, offers a 100% atom-economical route to chiral amines. researchgate.net

Allylic Amination: This method introduces an amino group at the allylic position of an olefin, often with excellent stereocontrol. researchgate.net

The use of chiral auxiliaries attached to the nitrogen atom of an imine is another prevalent strategy. nih.gov These auxiliaries guide the stereochemical course of a subsequent nucleophilic addition or reduction, and are then removed to reveal the chiral amine. Biocatalysis is also a rapidly growing field for the synthesis of chiral amines, offering mild reaction conditions and high enantioselectivity. rochester.edu Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed for the asymmetric N-H carbene insertion into aromatic amines, paving the way for novel biocatalytic routes to chiral amines. rochester.edu

Table 2: Overview of Enantioselective Strategies for Chiral Amine Synthesis

| Strategy | Description | Advantages |

| Asymmetric Hydrogenation | Direct reduction of a prochiral imine using a chiral catalyst and hydrogen gas. | High atom economy, often high enantioselectivity. nih.gov |

| Asymmetric Reductive Amination | One-pot reaction of a carbonyl compound, amine source, and reducing agent with a chiral catalyst. | Convergent, uses readily available starting materials. researchgate.net |

| Asymmetric Hydroamination | Catalytic addition of an N-H bond across an unsaturated C-C bond. | 100% atom economy. researchgate.net |

| Chiral Auxiliary Methods | Use of a removable chiral group to direct stereoselectivity. | Broad applicability, well-established. nih.gov |

| Biocatalysis | Use of enzymes to catalyze the stereoselective formation of C-N bonds. | Mild conditions, high selectivity, environmentally friendly. rochester.edu |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of amines is an area where these principles can have a significant impact.

Catalytic Addition to N-Unsubstituted Imines

While the use of N-unsubstituted imines is advantageous from a green chemistry perspective, their inherent instability and lower reactivity compared to their N-substituted counterparts have historically limited their application. researchgate.net However, recent advancements in catalysis have led to the development of new methods that enable the effective use of N-unsubstituted imines as electrophiles in a variety of catalytic addition reactions. acs.org These developments are crucial for creating more sustainable and environmentally benign pathways for the synthesis of primary amines.

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production necessitates a focus on process optimization to ensure efficiency, safety, and cost-effectiveness. Continuous-flow manufacturing, particularly utilizing microreactors, has emerged as a transformative technology in the chemical industry.

Continuous-Flow Cyclopropanation with Microreactors

Continuous-flow microreaction systems offer significant advantages over traditional batch processing for reactions such as cyclopropanation. acs.org These systems provide superior control over reaction parameters, including temperature, pressure, and mixing, which can lead to improved yields, higher selectivity, and enhanced safety. chemdistgroup.com The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or intermediates and allows for the safe operation of highly exothermic or rapid reactions. researchgate.net

In-Line Purification Techniques for Enhanced Purity

A critical aspect of continuous-flow synthesis is the integration of in-line purification techniques to ensure the high purity of the final product without interrupting the continuous process. beilstein-journals.orgrawdatalibrary.net Several methods for in-line purification have been developed and implemented in continuous-flow systems:

Scavenger Resins/Columns: These are solid-supported reagents or scavengers that can selectively remove unreacted starting materials, reagents, or byproducts from the reaction stream. nih.gov

Liquid-Liquid Extraction: Continuous liquid-liquid extraction can be achieved using membrane-based separators or other specialized equipment to perform aqueous workups and extractions in a continuous manner. acs.org

Distillation and Nanofiltration: These techniques can be used for the in-line removal of solvents or volatile impurities, as well as for the separation of molecules based on size. nih.gov

In-Line Chromatography: Automated flash chromatography systems can be integrated into a continuous-flow setup to perform continuous purification of the product stream. beilstein-journals.org

The choice of in-line purification technique depends on the specific reaction, the nature of the impurities, and the desired purity of the final product. researchgate.net The effective integration of these techniques is crucial for the development of robust and efficient continuous manufacturing processes for high-purity chemical compounds. acs.org

Table 3: Common In-Line Purification Techniques in Continuous-Flow Synthesis

| Technique | Principle | Applications |

| Scavenger Columns | Selective binding of impurities to a solid support. | Removal of excess reagents, catalysts, and byproducts. nih.gov |

| Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquid phases. | Aqueous workup, removal of water-soluble impurities. acs.org |

| Nanofiltration | Separation based on molecular size using a semi-permeable membrane. | Solvent exchange, catalyst recovery, removal of high molecular weight impurities. nih.gov |

| In-Line Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Purification of the final product to high purity. beilstein-journals.org |

Optimization of Reaction Parameters in Flow Reactors

The transition of synthetic routes from batch to continuous flow necessitates a thorough optimization of various interdependent reaction parameters to achieve high efficiency and product quality. Key variables in a flow reactor setup include residence time, temperature, pressure, and reactant concentrations.

Residence Time: In flow chemistry, residence time replaces the reaction time of batch processing. It is determined by the reactor volume and the total flow rate of the reactant streams. mit.edu Optimizing residence time is critical to ensure complete conversion without promoting the formation of degradation products. For the synthesis of cyclopropylamines, shorter residence times are often desirable to maximize productivity. For instance, in related continuous flow syntheses of aminocyclopropanes, adjusting the residence time from 30 minutes down to 1 minute has been shown to significantly increase productivity while maintaining high yields. researchgate.net

Temperature and Pressure: Temperature directly influences reaction kinetics. Flow reactors allow for precise temperature control and the use of superheated solvents safely due to the application of back-pressure regulators. mit.edu This enables reactions to be conducted at temperatures above the solvent's boiling point at atmospheric pressure, often leading to dramatic rate enhancements. Optimization studies for similar syntheses have demonstrated that increasing the temperature can lead to reaction completion, for example, at temperatures of 90°C and above under pressures of 4 bar. researchgate.net

Reactant Concentration: The concentration of the starting materials, such as dicyclopropyl ketone and the amine source, directly impacts reaction rates and stoichiometry. In a flow system, reactant solutions are pumped and mixed in-line. The optimization process involves varying the concentrations to find a balance that maximizes throughput and yield while minimizing waste and potential side reactions. Machine learning algorithms have been employed to optimize complex reactions with multiple continuous variables, including reactant concentrations, to identify optimal conditions for yield and cost. nih.gov

The following interactive table illustrates a hypothetical optimization of the reductive amination of dicyclopropyl ketone in a flow reactor.

| Entry | Residence Time (min) | Temperature (°C) | Pressure (bar) | Dicyclopropyl Ketone Conc. (M) | Yield (%) | Productivity (g/h) |

| 1 | 20 | 80 | 5 | 0.1 | 75 | 1.8 |

| 2 | 10 | 80 | 5 | 0.1 | 68 | 3.2 |

| 3 | 10 | 100 | 5 | 0.1 | 85 | 4.0 |

| 4 | 5 | 100 | 10 | 0.2 | 82 | 7.8 |

| 5 | 5 | 120 | 10 | 0.2 | 91 | 8.6 |

| 6 | 2.5 | 120 | 10 | 0.2 | 88 | 16.6 |

This table represents hypothetical data for illustrative purposes.

Catalyst Selection for Stability and Selectivity

The choice of catalyst is paramount in the synthesis of (Dicyclopropylmethyl)amine, as it governs both the selectivity of the transformation and the operational stability of the continuous flow process. The primary route, reductive amination of dicyclopropyl ketone, faces a significant challenge: the potential for ring-opening of the strained cyclopropyl groups.

Selectivity: A critical consideration is the chemoselectivity of the catalyst. Research has shown a catalytic dichotomy in the reductive reactions of amines with α-carbonylcyclopropanes. nih.gov For example, while a rhodium catalyst might favor the desired reductive amination product, a ruthenium catalyst under similar conditions could promote a novel reaction leading to pyrrolidine (B122466) synthesis via ring expansion. nih.gov Therefore, catalyst selection is crucial to steer the reaction exclusively towards the formation of (Dicyclopropylmethyl)amine. Iridium-based catalysts, often employed for the reductive amination of sterically hindered ketones, present a promising option. kanto.co.jpnih.gov Specific diphosphine ligands, such as Josiphos or Xantphos, are essential for the success of these transformations, particularly when dealing with challenging substrates like aliphatic ketones and amines. nih.gov

Stability in Continuous Flow: For continuous manufacturing, catalyst stability and reusability are key economic and environmental drivers. The ideal catalyst should exhibit high activity over extended periods without significant degradation or leaching into the product stream. researchgate.net This is often achieved by immobilizing the catalyst on a solid support. Heterogeneous catalysts, such as palladium immobilized on monolithic silica (B1680970) or cellulose, have been developed for continuous-flow hydrogenation reactions, demonstrating high productivity and longevity. elsevierpure.com Monolithic reactors, which feature a large surface area and can be operated at high flow rates, are particularly well-suited for immobilizing catalysts in flow systems. researchgate.net The use of such solid-supported or monolithic catalysts prevents contamination of the product and simplifies downstream purification processes.

The following table compares potential catalyst systems for the synthesis of (Dicyclopropylmethyl)amine, focusing on their performance in a continuous flow context.

| Catalyst System | Ligand/Support | Key Advantage | Potential Disadvantage | Stability in Flow |

| Rhodium Complex | - | Promotes traditional reductive amination. nih.gov | Potential for lower activity with hindered ketones. | Moderate; potential for leaching without immobilization. |

| Ruthenium Complex | - | - | Can lead to pyrrolidine formation via ring expansion. nih.gov | Moderate; selectivity issue is primary concern. |

| Iridium Complex | Josiphos / Xantphos | High activity for hindered aliphatic ketones and amines. nih.gov | Higher cost of metal and ligands. | Good; can be immobilized for enhanced stability. |

| Iridium Complex | Picolinamide (PA) Ligands | Wide substrate adaptability. kanto.co.jp | Potential for alcohol by-product formation. | Good; suitable for solid-phase anchoring. |

| Heterogeneous Pd | Monolithic Silica Support | Excellent stability and reusability; prevents product contamination. elsevierpure.com | May require higher temperatures/pressures. | Excellent; designed for long-term continuous operation. |

This table is a comparative summary based on findings from related chemical syntheses.

Chemical Reactivity and Transformation of Dicyclopropylmethyl Amine Hydrochloride

Reactivity Profiles of the Amine Functionality

The amine group is central to the chemical behavior of (Dicyclopropylmethyl)amine. In its hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic. However, in the presence of a base, the free amine, (Dicyclopropylmethyl)amine, is liberated. This free amine possesses a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a nucleophile.

The lone pair of electrons on the nitrogen atom of free (Dicyclopropylmethyl)amine makes it an effective nucleophile. It can react with a wide variety of electrophilic centers. A primary class of these reactions is nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of acyl derivatives. masterorganicchemistry.com This reaction is fundamental for forming amide bonds. For example, the amine can react with acyl chlorides or acid anhydrides under mild conditions to yield the corresponding N-(dicyclopropylmethyl)amide. masterorganicchemistry.com These reactions proceed readily because the chloride and carboxylate ions are good leaving groups. masterorganicchemistry.com

The basicity of the amine allows it to participate in various substitution and addition reactions, a characteristic feature of cyclopropylamines. longdom.org The reactivity is a combination of the inherent nucleophilicity of the amine and the electronic effects imparted by the adjacent cyclopropyl (B3062369) groups.

Amines are characteristically weak bases and will react with acids to form salts. libretexts.org (Dicyclopropylmethyl)amine is no exception and readily reacts with strong mineral acids such as hydrochloric acid (HCl) to form the corresponding ammonium (B1175870) salt, (Dicyclopropylmethyl)amine hydrochloride. youtube.com This reaction involves the lone pair of the nitrogen atom accepting a proton from the acid. youtube.com

The resulting salt is an ionic compound, which typically presents as a more stable, crystalline solid compared to the free base. youtube.com This conversion to a salt significantly increases the water solubility of the compound, a property often exploited in pharmaceutical applications. libretexts.org The formation of the hydrochloride salt is reversible; treatment with a strong base, such as sodium hydroxide (B78521), will deprotonate the ammonium ion and regenerate the free amine. youtube.com It has been noted in related structures that the introduction of a cyclopropyl group can lower the basicity of the amine functionality compared to analogous alkyl amines. hyphadiscovery.com

Table 1: Acid-Base Reaction of (Dicyclopropylmethyl)amine

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (Dicyclopropylmethyl)amine | Hydrochloric Acid (HCl) | This compound | Acid-Base / Salt Formation |

| This compound | Sodium Hydroxide (NaOH) | (Dicyclopropylmethyl)amine | Deprotonation / Neutralization |

For analytical purposes, particularly in chromatography, the direct analysis of polar amines can be challenging, often resulting in poor peak shape and low sensitivity. researchgate.net Derivatization is a common strategy to overcome these issues by converting the amine into a less polar, more volatile, or more easily detectable derivative. researchgate.net

Several reagents are suitable for the derivatization of the primary amine in (Dicyclopropylmethyl)amine. These reactions typically target the nucleophilic nitrogen.

Acylation: Reaction with acylating agents, such as benzoyl chloride, can be used to form stable amide derivatives. researchgate.net

Fluorescent Tagging: Reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be reacted with the amine to produce a fluorescent derivative, enabling highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). mdpi.com

Mass Spectrometry Enhancement: Derivatization with reagents like cyanuric chloride can improve chromatographic resolution and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

These derivatization processes are crucial for both qualitative identification and quantitative analysis of the compound in various matrices. researchgate.netnih.gov

In addition to hydrochloride salts, amines can form stable salts with dicarboxylic acids like oxalic acid. The reaction between (Dicyclopropylmethyl)amine and oxalic acid would yield (dicyclopropylmethyl)ammonium oxalate (B1200264). In such salts, the protonated amine cation is ionically bonded to the oxalate anion. These structures are often stabilized by a network of hydrogen bonds between the ammonium protons (N-H+) and the oxygen atoms of the oxalate. researchgate.net Amine oxalate salts are typically crystalline solids, and their formation can be used for purification or as a method to obtain a stable, solid form of the amine.

Amidation is one of the most important reactions of primary amines and is widely used in organic synthesis. (Dicyclopropylmethyl)amine can be readily acylated to form a variety of N-substituted amides. The specific method for amidation can be chosen based on the nature of the carboxylic acid and the desired reaction conditions.

Common acylation methods include:

Reaction with Acyl Chlorides/Anhydrides: This is a highly efficient method where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. masterorganicchemistry.com

Carbodiimide-Mediated Coupling: Carboxylic acids can be coupled directly with (Dicyclopropylmethyl)amine using a coupling agent such as N,N′-diisopropylcarbodiimide (DIC). The DIC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.net

Catalytic Amidation: Modern methods allow for the direct formation of amides from carboxylic acids or even esters, using specific catalysts to drive the dehydration reaction. mdpi.com

Table 2: Overview of Amidation Reactions for (Dicyclopropylmethyl)amine

| Acylating Agent | Coupling/Activating Agent | Product Type | General Conditions |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Carbodiimides (e.g., DIC) | N-(dicyclopropylmethyl)amide | Room temperature, organic solvent |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | N-(dicyclopropylmethyl)amide | Mild conditions, organic solvent |

| Acid Anhydride ((R-CO)2O) | None or Base | N-(dicyclopropylmethyl)amide | Mild to moderate heating |

| Ester (R-COOR') | Catalyst (e.g., Lewis acid) | N-(dicyclopropylmethyl)amide | Elevated temperatures |

Derivatization Reactions for Analytical and Synthetic Purposes

Reactions Involving the Cyclopropyl Rings

The cyclopropane (B1198618) ring is a three-membered carbocycle with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This deviation results in substantial angle strain and bent "banana" bonds, which confer partial double-bond character to the C-C bonds. Consequently, cyclopropyl rings can undergo ring-opening reactions that are not typical for other cycloalkanes.

In compounds like this compound, the presence of a strong σ-withdrawing ammonium group adjacent to the cyclopropyl rings can weaken the distal C-C bond (the bond opposite the point of attachment). nih.gov This electronic effect makes the ring susceptible to electrophilic attack. Studies on similar molecules, such as trans-2-phenylcyclopropylamine•HCl, have shown that electrophilic ring-opening occurs under acidic conditions, leading to cleavage of the distal bond. nih.gov

Furthermore, the metabolism of cyclopropylamines can involve cytochrome P450-mediated oxidation, which can lead to the formation of reactive, ring-opened intermediates. hyphadiscovery.com Although this is a biochemical transformation, it highlights the inherent chemical susceptibility of the cyclopropyl ring to oxidative cleavage. The formation of radical intermediates at the carbon adjacent to the cyclopropyl ring can also lead to extremely rapid ring-opening, a property that has been used as a mechanistic probe for radical reactions. In some contexts, such as reactions with nitrous acid, cleavage of the cyclopropyl group from the nitrogen atom can occur, followed by ring-opening of the resulting radical species. researchgate.net

Ring-Opening Reactions

Ring-opening reactions are a cornerstone of cyclopropane chemistry and have been the subject of extensive synthetic and mechanistic studies. nih.gov In the case of cyclopropylamines, the protonated amine group plays a crucial electronic role in directing the regioselectivity of these transformations.

The cyclopropane ring's high strain energy, a consequence of its compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbons), is the fundamental driving force for its ring-opening reactions. nih.gov This inherent instability is further modulated by substituents on the ring.

In this compound, the amine is protonated to form an ammonium group. This group acts as a strong σ-acceptor (electron-withdrawing group). Theoretical studies suggest that strong σ-acceptor groups interact with the cyclopropane's 1e” orbital, which leads to a lengthening and weakening of the distal C-C bond (the bond furthest from the substituent). nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, significantly lowers the activation energy for the cleavage of this distal bond, making the ring susceptible to electrophilic attack and opening. nih.gov

The ring-opening of cyclopropylamine (B47189) derivatives can serve as a strategic step in the synthesis of more complex, polycyclic structures. When the ring-opening is initiated, it can generate a reactive intermediate, such as a dication, that is capable of participating in further bond-forming reactions. nih.gov

For instance, in a reaction involving a related N-substituted cyclopropylamine derivative, treatment with a superacid was shown to induce protolytic ring-opening to form a dicationic intermediate. nih.gov This highly reactive "superelectrophile" can then react with an aromatic solvent like benzene. The subsequent electrophilic aromatic substitution and deprotonation steps result in the formation of a new, more complex polycyclic compound, demonstrating a pathway from a simple cyclopropylamine to a larger, fused-ring system. nih.gov

Table 1: Ring-Opening Reaction Leading to Polycyclic Compound Formation

| Reactant | Conditions | Intermediate | Product Type | Ref. |

|---|

While many halofluorination reactions on unsaturated systems proceed via electrophilic addition, the strained rings of cyclopropanes can also undergo reactions through radical pathways. nih.gov The significant strain energy can facilitate the homolytic cleavage of a C-C bond upon thermolysis, photolysis, or single-electron transfer, generating a 1,3-diradical intermediate. nih.gov

In the context of bromofluorination, a radical mechanism would diverge from the typical pathway involving a bromonium ion intermediate. A hypothetical radical process could be initiated by a radical initiator or light, leading to the homolytic opening of one of the cyclopropane rings. The resulting carbon-centered radical could then react sequentially with sources of bromine and fluorine radicals to yield a ring-opened bromofluorinated product. Such strain-driven radical reactions provide a pathway to functionally decorated acyclic compounds that are not easily accessible through other means. nih.gov

Hydrogenolysis of Cyclopropane Rings

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of this compound, this refers to the reductive opening of the cyclopropane rings. This process is particularly effective for "donor-acceptor" cyclopropanes, where one carbon is substituted with an electron-donating group and another with an electron-withdrawing group. organic-chemistry.orgorganic-chemistry.org

The reaction can be achieved using various reductive systems. A practical and cost-effective method involves the use of zinc powder in acetic acid (Zn-AcOH). organic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve an initial electron transfer from the metal to the cyclopropane, inducing the cleavage of the C-C bond and forming a radical anion intermediate. organic-chemistry.org Subsequent protonation and further reduction yield the final ring-opened product. organic-chemistry.org More recently, visible-light-mediated protocols using organic dyes as photosensitizers have also been developed for the regioselective hydrogenolysis of donor-acceptor cyclopropanes under mild conditions. rsc.org These methods provide valuable routes to functionalized acyclic compounds that may be difficult to synthesize otherwise. organic-chemistry.org

Table 2: Methods for Hydrogenolysis of Cyclopropane Rings

| Method | Reductive System | Key Features | Ref. |

|---|---|---|---|

| Chemical Reduction | Zn-AcOH | Cost-effective, practical for various functional groups. | organic-chemistry.orgorganic-chemistry.org |

Oxidation and Reduction Processes

The chemical behavior of this compound is also defined by its response to oxidative and reductive conditions, targeting either the amine functional group or the strained carbocyclic rings.

Oxidation Products and Limitations of Current Studies

The oxidation of the (Dicyclopropylmethyl)amine moiety can theoretically occur at several positions. However, a significant limitation in describing these processes is the lack of specific experimental studies and published literature on the oxidation of this particular compound.

Based on the general chemistry of secondary amines, several oxidative pathways can be hypothesized. Oxidation could lead to the formation of the corresponding imine through the loss of hydrogen from the nitrogen and the adjacent carbon atom. Alternatively, N-oxidation could occur, yielding a hydroxylamine (B1172632) derivative. Further oxidation could potentially lead to cleavage of the C-N bond. The presence of the cyclopropyl groups adds another layer of complexity, as they themselves can be susceptible to oxidation, especially under harsh conditions, which could lead to ring-opened products like ketones or carboxylic acids. The absence of dedicated research on this molecule means that its precise oxidation products, the conditions required to form them, and the selectivity of such reactions remain speculative and represent a gap in the current chemical literature.

Modification of Functional Groups via Reduction

The modification of functional groups on derivatives of (dicyclopropylmethyl)amine through reduction offers pathways to synthesize new, related compounds. These transformations typically involve the conversion of carbonyl groups in amides to methylene (B1212753) groups or the cleavage of protecting groups. Powerful reducing agents and catalytic hydrogenation are common methods employed for these purposes.

One of the most effective reagents for the reduction of amides is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.combyjus.com This reagent is known for its ability to reduce amides to their corresponding amines. libretexts.orgyoutube.com For a derivative such as N-(dicyclopropylmethyl)acetamide, LiAlH₄ can reduce the carbonyl group of the acetyl moiety, yielding an ethyl group attached to the nitrogen. This reaction effectively transforms the amide into a secondary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Another significant reduction reaction is the removal of an N-benzyl protecting group through catalytic hydrogenation. The benzyl (B1604629) group is frequently used to temporarily protect an amine functionality during a synthesis sequence. nih.gov Its removal regenerates the parent amine. This deprotection is commonly achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.govmdma.ch The process, known as hydrogenolysis, cleaves the carbon-nitrogen bond of the benzyl group. This method is valued for its clean conversion and the ease of removing the catalyst by filtration. nih.gov

Below are representative examples of these reduction reactions on derivatives of (dicyclopropylmethyl)amine.

Table 1: Reduction of N-(Dicyclopropylmethyl)acetamide with Lithium Aluminum Hydride

| Reactant | Reducing Agent | Solvent | Product |

| N-(Dicyclopropylmethyl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | N-Ethyl-dicyclopropylmethylamine |

Table 2: Catalytic Hydrogenation for N-Benzyl Group Removal

| Reactant | Catalyst | Hydrogen Source | Product |

| N-Benzyl-N-(dicyclopropylmethyl)amine | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | (Dicyclopropylmethyl)amine |

Spectroscopic and Computational Characterization of Dicyclopropylmethyl Amine Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon framework of a molecule.

The proton NMR (¹H NMR) spectrum of (Dicyclopropylmethyl)amine Hydrochloride is anticipated to exhibit characteristic signals corresponding to the protons of the two cyclopropyl (B3062369) rings and the methine proton of the methylamine (B109427) group. Due to the rigid, strained nature of the cyclopropyl rings, the methylene (B1212753) protons are diastereotopic and are expected to show complex splitting patterns, appearing as multiplets in the upfield region of the spectrum, typically between 0.2 and 1.0 ppm.

The methine proton (CH-NH3+), being adjacent to the electron-withdrawing ammonium (B1175870) group, would be deshielded and is expected to resonate further downfield, likely as a multiplet due to coupling with the adjacent cyclopropyl protons. In its hydrochloride salt form, the amine protons (-NH3+) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protonation of the amine group leads to a downfield shift of the adjacent methine proton compared to the free amine.

Based on data from structurally related compounds, the chemical shifts for the dicyclopropylmethyl moiety can be estimated. For instance, in a derivative containing the (dicyclopropylmethyl)amino group, the methine proton appears as a triplet at 1.44 ppm, with the cyclopropyl protons resonating in the range of 0.23-0.98 ppm in deuterochloroform (CDCl₃). For a structural isomer, (1-cyclopropyl)cyclopropylamine hydrochloride, the cyclopropyl protons appear as multiplets between 0.08 and 0.71 ppm in deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 1.0 | Multiplet |

| Methine CH | ~1.5 - 2.5 | Multiplet |

The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methine carbon and the carbons of the cyclopropyl rings.

The methine carbon, directly attached to the nitrogen atom, will be significantly deshielded and is predicted to appear in the downfield region of the aliphatic carbon spectrum. The carbons of the cyclopropyl rings are characteristically found at unusually high field (low ppm values) due to the unique electronic environment of the three-membered ring.

Data from a related compound containing the (dicyclopropylmethyl)amino moiety shows the methine carbon at 72.3 ppm and the cyclopropyl carbons in the range of 3.0-12.1 ppm in CDCl₃. The formation of the hydrochloride salt would likely cause a further downfield shift for the methine carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 3 - 15 |

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound can be accurately determined.

The methodology involves the careful selection of an internal standard that has signals in a region of the spectrum that does not overlap with any of the analyte's signals. A known amount of the internal standard is added to a precisely weighed sample of the this compound. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response of signal intensity to the number of protons. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the molar ratio can be calculated, and subsequently, the purity of the analyte can be determined. This method is highly accurate and can be used to quantify impurities if they have observable NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, the sample would typically be introduced into the GC, where it would be volatilized. It is important to note that the hydrochloride salt will likely dissociate into the free amine and hydrochloric acid in the hot injection port of the GC.

The free (Dicyclopropylmethyl)amine would then travel through the GC column at a specific rate, known as the retention time, which is characteristic of the compound under the given chromatographic conditions. After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The mass spectrum of (Dicyclopropylmethyl)amine is expected to show a molecular ion peak (M⁺) corresponding to the mass of the free amine (C₇H₁₃N), which has a molecular weight of 111.18 g/mol . Therefore, a prominent peak at a mass-to-charge ratio (m/z) of 111 would be expected. The fragmentation pattern would provide further structural confirmation, with characteristic losses of cyclopropyl or other small fragments.

Table 3: Predicted GC-MS Data for (Dicyclopropylmethyl)amine

| Parameter | Predicted Value |

|---|---|

| Retention Time | Dependent on GC conditions |

High-Resolution ESI-MS or EI-MS for Molecular Ion Matching

High-resolution mass spectrometry (HRMS), utilizing techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), is essential for the unambiguous confirmation of the elemental composition of this compound. nih.gov This method provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), allowing for a definitive match between the experimentally observed mass and the theoretically calculated exact mass. mdpi.comnih.gov

For the protonated parent molecule, the (dicyclopropylmethyl)ammonium ion [C₇H₁₄N]⁺, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is crucial to distinguish the molecular ion from other ions with the same nominal mass but different elemental formulas. mdpi.com

The precise mass measurement obtained from HRMS serves as a primary piece of evidence for verifying the molecular formula of the compound. By comparing the measured mass-to-charge ratio (m/z) of the molecular ion to its calculated value, chemists can confirm the identity of the compound with a high degree of confidence.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Type of Measurement |

|---|---|---|---|

| (Dicyclopropylmethyl)amine (Free Base) | C₇H₁₃N | 111.10480 | Theoretical |

| (Dicyclopropylmethyl)ammonium Ion | [C₇H₁₄N]⁺ | 112.11208 | Theoretical (for ESI-MS) |

| This compound | C₇H₁₄ClN | 147.08148 | Theoretical |

Fragmentation Pathway Elucidation

The elucidation of fragmentation pathways through tandem mass spectrometry (MS/MS) provides critical structural information about the (Dicyclopropylmethyl)ammonium ion. In mass spectrometry, the molecular ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments helps to piece together the original molecular structure.

For secondary amines like (Dicyclopropylmethyl)amine, the most prominent fragmentation mechanism is typically α-cleavage. nih.gov This process involves the homolytic cleavage of a bond adjacent to the nitrogen atom, which is stabilized by the non-bonding electrons on the nitrogen.

A probable fragmentation pathway for the [C₇H₁₄N]⁺ ion involves the following steps:

α-Cleavage: The bond between the central methine carbon and one of the cyclopropyl rings breaks.

Formation of an Iminium Ion: This cleavage results in the loss of a neutral cyclopropyl radical (•C₃H₅) and the formation of a stable, resonance-stabilized N-(cyclopropylmethylidene)methanaminium ion ([C₄H₈N]⁺). This iminium cation is often the base peak in the mass spectrum due to its high stability.

The predicted mass-to-charge ratio (m/z) for this primary fragment allows for its identification in the experimental mass spectrum, providing strong evidence for the dicyclopropylmethyl structure.

| Parent Ion | Parent m/z (Calculated) | Proposed Key Fragment | Fragment m/z (Calculated) | Neutral Loss | Fragmentation Mechanism |

|---|---|---|---|---|---|

| [C₇H₁₄N]⁺ | 112.11208 | [C₄H₈N]⁺ | 70.06513 | •C₃H₅ (Cyclopropyl radical) | α-Cleavage |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups within a molecule. youtube.comscispace.com For this compound, these spectra are characterized by absorption and scattering bands corresponding to the vibrational modes of the ammonium group (N-H⁺) and the cyclopropyl rings. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. youtube.com These two techniques are often complementary, as some vibrational modes may be active in one and inactive or weak in the other.

Identification of N-H Stretching and Cyclopropane (B1198618) Ring Deformation Modes

The vibrational spectrum of this compound is distinguished by specific bands that confirm the presence of its key structural features.

N-H Stretching Modes: The protonation of the amine to form the hydrochloride salt results in the formation of an ammonium group (-NH₂⁺-). The stretching vibrations of these N-H⁺ bonds give rise to a very broad and strong absorption band in the IR spectrum, typically located in the 2700–2250 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding in the solid state. In contrast, the free secondary amine would show a weaker, sharper N-H stretch around 3350-3300 cm⁻¹. docbrown.infodocbrown.info

Cyclopropane Ring Deformation Modes: The cyclopropane rings exhibit several characteristic vibrational modes. The C-H stretching vibrations of the CH₂ groups in the rings are typically observed at wavenumbers higher than those for alkanes, often appearing above 3000 cm⁻¹. docbrown.info More diagnostically, the "ring breathing" or symmetric ring deformation modes produce characteristic absorptions. A key band for the cyclopropyl group often appears around 1020-1000 cm⁻¹. docbrown.infonist.gov Other deformations, such as CH₂ wagging and scissoring, also contribute to the unique fingerprint region of the spectrum (below 1500 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|---|

| C-H Stretch | Cyclopropyl CH₂ | 3100 - 3000 | Medium | Characteristic high frequency due to ring strain. docbrown.info |

| N-H⁺ Stretch | Secondary Ammonium | 2700 - 2250 | Strong, Broad | Indicates the presence of the hydrochloride salt. docbrown.info |

| CH₂ Scissoring | Cyclopropyl CH₂ | ~1450 | Medium | Deformation of the methylene groups in the rings. |

| Ring Breathing | Cyclopropane Ring | 1020 - 1000 | Medium-Strong | A key diagnostic band for the cyclopropyl moiety. docbrown.info |

| Ring Deformation | Cyclopropane Ring | 900 - 850 | Medium | Another characteristic ring deformation mode. |

Computational Chemistry for Molecular Insights

Computational chemistry provides a powerful theoretical framework for understanding the structural and electronic properties of molecules at an atomic level. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, and other properties that are directly comparable to experimental data, offering deeper insights into molecular behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of the size of this compound. nih.gov This approach can be used to calculate a variety of molecular properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like dipole moments and electrostatic potential maps.

Geometry Optimization and Basis Set Selection

A fundamental application of DFT is geometry optimization, an iterative process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.net The accuracy of this prediction is highly dependent on the choice of two key parameters: the functional and the basis set.

Functional: The functional is an approximation used to describe the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. Common functionals for organic molecules include B3LYP and ωB97XD.

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(d,p), provide a more accurate description of the electron distribution but require more computational resources than smaller sets like 6-31G(d).

The selection of an appropriate functional and basis set is a critical step that involves a trade-off between desired accuracy and available computational power. A typical calculation for this compound would involve optimizing the geometry of the (dicyclopropylmethyl)ammonium cation to predict its equilibrium bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Common Examples | Considerations |

|---|---|---|---|